n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide
Description
N-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide is a synthetic sulfonamide derivative characterized by a pentanamide backbone substituted with a 4-fluorophenyl ethenesulfonyl group. This compound has garnered interest due to its structural similarity to bioactive molecules targeting enzymes or receptors in therapeutic contexts, such as anti-ulcer agents, protease inhibitors, and opioid analogs.
Properties
IUPAC Name |
N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-2-3-4-13(16)15-19(17,18)10-9-11-5-7-12(14)8-6-11/h5-10H,2-4H2,1H3,(H,15,16)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUABNQGXPJZCN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NS(=O)(=O)C=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NS(=O)(=O)/C=C/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide typically involves the reaction of 4-fluorophenyl ethenesulfonyl chloride with pentanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Key Comparisons :
- Binding Affinity : Molecular docking studies against H. pylori protein 2QV3 showed that the 4-nitrophenyl group in Compound C enhanced reactivity (docking score: −9.8 kcal/mol) compared to the 4-methylphenyl (Compound A: −9.2 kcal/mol) and unsubstituted phenyl (Compound B: −8.7 kcal/mol) .
- Fluorine Substitution : N-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide replaces the methyl/nitro groups with fluorine, which may improve selectivity via electronegative interactions while reducing metabolic oxidation .
Table 1: Anti-Ulcer Activity of Pentanamide Derivatives
| Compound | Substituent | Docking Score (kcal/mol) | Selectivity for 2QV3 |
|---|---|---|---|
| Compound A | 4-Methylphenyl | −9.2 | Moderate |
| Compound B | Phenyl | −8.7 | Low |
| Compound C | 4-Nitrophenyl | −9.8 | High |
| Target Compound | 4-Fluorophenyl | Not reported | Theoretical High |
γ-Boryl Amides (Compounds 7b, 8b)
describes γ-boryl pentanamides, including N-(4-Fluorophenethyl)-3-phenyl-4-borylpentanamide (8b) .
Key Comparisons :
- Structural Divergence : The target compound features an ethenesulfonyl linker, whereas 8b incorporates a dioxaborolane ring and phenethylamine group.
- Synthetic Accessibility : Both compounds are synthesized via multi-component reactions, but the ethenesulfonyl group in the target compound may require specialized sulfonation steps, increasing synthetic complexity .
Pyridinyl Sulfamoyl Derivatives ()
A pentanamide derivative with a pyridinyl sulfamoyl group (C24H23N5O5S) exhibits:
- Molecular Weight : 493.53 g/mol
- Elemental Composition : C (58.59%), H (4.81%), N (14.32%), S (6.69%)
Key Comparisons :
- Thermal Stability : Higher nitrogen content (14.32% vs. ~10% in the target compound) may reduce thermal stability due to increased polarity .
Opioid Analogs (para-Fluorovaleryl Fentanyl)
identifies N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide (para-fluorovaleryl fentanyl), a controlled opioid.
Key Comparisons :
- Pharmacological Profile : The target compound lacks the piperidinyl-phenethyl group critical for μ-opioid receptor binding, suggesting divergent biological targets .
- Regulatory Status : Para-fluorovaleryl fentanyl is regulated as a Schedule I substance, whereas the target compound’s ethenesulfonyl group may circumvent opioid classification .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Biological Activity
N-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide is a compound of interest due to its diverse biological activities. The fluorophenyl group is often associated with enhanced pharmacological properties, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.
- Molecular Formula : C11H14FNO2S
- Molecular Weight : 239.30 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide moiety, which is known for its biological activity, particularly in inhibiting various enzymatic pathways.
-
Inhibition of Enzymatic Pathways :
- The sulfonamide group can inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, affecting physiological processes such as acid-base balance and ion transport.
- It has been shown to interfere with fibroblast proliferation and extracellular matrix deposition, making it a potential anti-fibrotic agent .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzymatic Inhibition | Inhibition of carbonic anhydrases | |
| Antimicrobial | Disruption of bacterial cell wall | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Fibrosis Models :
- Infection Studies :
- Inflammation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
